molecular formula C8H8BrF2N B13660837 5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine

5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B13660837
M. Wt: 236.06 g/mol
InChI Key: HPMJINKHXFEWOA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of bromomethyl, difluoromethyl, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the bromination of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Methyl-substituted pyridines.

Scientific Research Applications

5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole
  • 6-Bromomethyl-5-formyl-1,3-dimethyluracil

Uniqueness

5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both bromomethyl and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C8H8BrF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3

InChI Key

HPMJINKHXFEWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)CBr

Origin of Product

United States

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